molecular formula C6H11ClO3S B2813710 [(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride CAS No. 2490344-55-1

[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride

Cat. No. B2813710
CAS RN: 2490344-55-1
M. Wt: 198.66
InChI Key: MTFUYGMNCMQBJF-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride”, commonly referred to as MCMC, is a cyclic sulfone with the chemical formula C7H11ClO3S. It is a natural or organic chemical compound that contains sulfur .


Molecular Structure Analysis

The molecular structure of “[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride” consists of a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms. This whole unit, called the mesyl group (C H 3 S O 2), is bound to a single chlorine (Cl) atom .


Chemical Reactions Analysis

Methanesulfonyl chloride, a similar compound, is highly reactive and is used to make methanesulfonates and to generate the elusive molecule sulfene . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .


Physical And Chemical Properties Analysis

Methanesulfonyl chloride, a similar compound, is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines . It has a molar mass of 114.54 g·mol −1, a density of 1.480 g/cm 3, a melting point of −32 °C, and a boiling point of 161 °C at 730 mmHg .

Safety and Hazards

Methanesulfonyl chloride, a similar compound, is classified as a lachrymator, highly toxic, and corrosive . It may be corrosive to metals, cause severe skin burns and eye damage, cause respiratory irritation, and may cause an allergic skin reaction . It is fatal if inhaled and toxic if swallowed or in contact with skin .

properties

IUPAC Name

[(1R,2R)-2-methoxycyclobutyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-10-6-3-2-5(6)4-11(7,8)9/h5-6H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFUYGMNCMQBJF-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC[C@H]1CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride

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